2-Amino-3-guanidinopropionic acid (AGPA), also termed dinor-L-arginine, is a non-proteinogenic amino acid analog of arginine characterized by a shortened carbon backbone. In Brassica napus (canola), AGPA arises primarily through modifications of arginine metabolism under abiotic stress conditions. Metabolomic profiling reveals that its accumulation is dynamically regulated in roots and shoots in response to stressors like salt, drought, heat, and waterlogging [1]. Under salt stress, B. napus seedlings exhibit a generalized reduction in most metabolites, including organic acids, amino acids, and sugars. In contrast, drought stress induces accumulation of these metabolite groups, potentially creating biosynthetic conditions favoring AGPA synthesis [1] [7]. AGPA biosynthesis likely occurs through partial arginine catabolism or enzymatic amidation of precursor molecules. Glycine amidinotransferase (GATM), known for its role in creatine biosynthesis, demonstrates substrate promiscuity in plants, potentially transferring guanidino groups to smaller amino acid acceptors like β-alanine or glycine, yielding guanidino acids structurally analogous to AGPA [8]. This suggests a possible biosynthetic route in plants facing metabolic reprogramming during stress adaptation.
Table 1: Metabolic Context of AGPA Biosynthesis in Brassica napus Under Abiotic Stress
Stress Condition | Overall Metabolic Shift in Roots/Shoots | Inferred AGPA Biosynthesis Implication |
---|---|---|
Salt Stress | Generalized decrease in organic acids, amino acids, sugars | Reduced precursor availability likely limits AGPA synthesis |
Drought Stress | Increase in most metabolites (amino acids, organic acids, sugars) | Enhanced precursor pool may facilitate AGPA production |
Heat Stress | Increase in specific amino acids (e.g., essential/non-essential AAs) and sucrose in shoots | Potential for arginine pathway modification towards AGPA |
Waterlogging | Decrease in malic/citric acids, specific AAs, xylose in shoots | Constrained biosynthesis due to reduced key intermediates |
AGPA functions as a key modulator within arginine-derived metabolic networks, competing with arginine for enzymatic binding sites and influencing flux through interconnected pathways. Crucially, AGPA acts as an unreactive substrate analog for arginase, the enzyme catalyzing arginine hydrolysis to ornithine and urea. Structural studies confirm that AGPA binds human arginase I via hydrogen bonds involving its α-carboxylate and α-amino groups, while its shortened guanidinopropyl side chain prevents direct interaction with the binuclear manganese cluster essential for catalysis [2] [8]. This high-affinity yet non-productive binding establishes AGPA as a potent competitive inhibitor of arginase, effectively shunting arginine away from polyamine and proline biosynthesis [2] [5].
In B. napus-Plasmodiophora brassicae interactions (clubroot disease), arginine metabolism undergoes significant reprogramming. Susceptible plants show transient agmatine production and a massive induction of arginase activity, leading to proline accumulation – processes linked to gall development (hypertrophy/hyperplasia). AGPA, by inhibiting arginase, could theoretically disrupt this pathogen-favorable metabolic shift. Conversely, partially resistant plants exhibit sustained agmatine production and weaker arginase induction [5]. This highlights AGPA's potential role in rebalancing arginine flux during defense responses, possibly favoring polyamine or nitric oxide (NO) production over the arginase-proline pathway exploited during infection [5] [7]. Furthermore, AGPA may influence the salicylic acid (SA)-mediated defense axis. Clubroot-resistant B. napus lines show higher SA accumulation and expression of benzoate/salicylate carboxyl methyltransferase (BSMT), and exogenous SA application reduces disease severity [7]. While a direct link between AGPA and SA requires further study, the inhibition of arginase by AGPA could indirectly support defense-signaling metabolite pools.
The enzymatic interactions of AGPA reveal a sophisticated strategy for modulating guanidino group metabolism. Its primary documented interaction is with arginase (EC 3.5.3.1), where it acts as a substrate mimic. Binding studies with human arginase I (Mn²⁺-form and Co²⁺-form) demonstrate that AGPA occupies the substrate-binding pocket. The key interactions involve:
This specific binding mode without hydrolysis underscores AGPA's role as a pure inhibitory analog. Recent biochemical re-evaluation suggests that the human enzyme historically annotated as agmatinase (AGMAT) is, in fact, a guanidino acid hydrolase (GDAH). While AGMAT efficiently hydrolyzes linear guanidino acids like taurocyamine, guanidinobutyrate (GBA), and guanidinopropionate (GPA), it exhibits virtually no activity toward agmatine or AGPA itself [8]. This specificity arises because AGMAT/GDAH requires a negatively charged group (e.g., carboxylate or sulfonate) at the end of the substrate molecule opposing the guanidine moiety for efficient catalysis – a feature absent in agmatine and not optimally positioned or charged in AGPA compared to its preferred substrates. Therefore, AGPA is not a substrate for this enzyme.
The biosynthesis of AGPA likely exploits precursor promiscuity within existing transamidinase systems. Human glycine amidinotransferase (GATM), the first enzyme in creatine biosynthesis, demonstrates the ability to utilize alternative amine acceptors beyond glycine. It can catalyze the transfer of the amidino group from arginine to β-alanine (yielding GPA) and hypothetically to other small amino acids [8]. While direct evidence for GATM synthesizing AGPA from arginine and a suitable acceptor (e.g., glycine or β-alanine with subsequent modification) in plants is pending, this enzymatic promiscuity represents a plausible biosynthetic mechanism, particularly under stress conditions where enzyme specificity might be altered or metabolic demands shift.
Table 2: Enzymatic Interactions of 2-Amino-3-guanidinopropionic Acid (AGPA)
Enzyme | Enzymatic Activity (EC) | Interaction with AGPA | Functional Consequence |
---|---|---|---|
Arginase | 3.5.3.1 (Arginine amidinohydrolase) | High-affinity binding via α-NH₂, α-COO⁻; Guanidinium group fails to reach catalytic metals | Competitive inhibition; Blocks arginine → ornithine + urea |
AGMAT / GDAH | 3.5.3.11 (Agmatinase) / 3.5.3.- (Guanidino acid hydrolase) | No significant binding or hydrolysis | Not a substrate or inhibitor |
Glycine Amidinotransferase (GATM - putative) | 2.1.4.1 (Glycine amidinotransferase) | Potential amidino group acceptor (requires validation) | Plausible biosynthetic route (Amidino transfer to precursor) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1